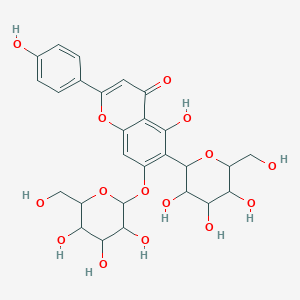

Apigenin-6-C-glucoside-7-O-glucoside

Description

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUVPEBGCAVWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Apigenin 6 C Glucoside 7 O Glucoside in Biological Systems

Natural Sources and Botanical Origins

The presence of Apigenin-6-C-glucoside-7-O-glucoside, also known as Saponarin (B1681443), has been identified in a diverse range of plant species, spanning several families. Detailed phytochemical analyses have confirmed its existence in the following plants:

Identification in Specific Plant Families and Species

Phalaenopsis hybrids: This popular orchid genus is a significant source of this compound. Studies have successfully isolated and identified this compound from the flowers of various Phalaenopsis hybrids. malariaworld.org

Bryonia dioica (Red Bryony) and Bryonia alba (White Bryony): Within the Cucurbitaceae family, both Bryonia dioica and Bryonia alba have been found to contain this compound. In Bryonia dioica, it has been identified as a major flavonoid constituent in the leaves. phcogrev.com Similarly, the aerial parts of Bryonia alba are known to contain this compound.

Passiflora species (Passionflower): The genus Passiflora is another botanical source of this compound. Its presence has been reported in various species of passionflower. wikipedia.org

Artemisia species: While research has identified the related compound apigenin-7-O-glucoside in species such as Artemisia spicigera and Artemisia copa, direct evidence for the presence of this compound in the specified Artemisia species is not definitively established in the reviewed literature. The initial indications of saponarin in the genus require further direct confirmation from primary research on specific species.

Eutrema japonicum (Wasabi): In Eutrema japonicum, the closely related compound isosaponarin (B97309) (apigenin-6-C-glucoside-4'-O-glucoside) has been identified. While not the exact compound of focus, this finding is significant as the plant is known to accumulate C-glucosylflavones, the structural class to which this compound belongs.

Tissue-Specific Accumulation

The concentration of this compound is not uniform throughout the plant. Research indicates a degree of tissue-specific accumulation:

Flowers: In Phalaenopsis hybrids, the compound is predominantly found in the floral parts, including the petals, sepals, and lips. malariaworld.org

Leaves: The leaves of Bryonia dioica are a primary site of accumulation for this flavonoid. phcogrev.com In Eutrema japonicum, the related C-glucosylflavones are also concentrated in the leaves and flowers.

Aerial Parts: For Bryonia alba, the compound has been identified in the aerial parts of the plant, which would include the stems, leaves, and flowers.

Co-occurrence with Related Flavonoids and Glycosides

This compound rarely occurs in isolation. It is typically found alongside a suite of other structurally related flavonoids and glycosides, which can vary depending on the plant species.

In Phalaenopsis hybrids: It co-occurs with another significant C-glycosylflavone, apigenin-6-C-ribosyl-7-O-glucoside. gavinpublishers.com

In Bryonia species: In Bryonia alba, it is found with other prominent flavonoids such as lutonarin, isoorientin, and isovitexin. Bryonia dioica also contains 6, 8 di-C-glucosyl apigenin (B1666066). phcogrev.com

In Passiflora species: The flavonoid profile of Passiflora is complex, and alongside this compound, other flavonoids such as isoorientin, luteolin (B72000), vitexin, quercetin, and kaempferol (B1673270) have been identified.

Interactive Data Tables

Table 1: Occurrence of this compound in a Selection of Plant Species

| Plant Species | Family | Presence Confirmed |

| Phalaenopsis hybrids | Orchidaceae | Yes |

| Bryonia dioica | Cucurbitaceae | Yes |

| Bryonia alba | Cucurbitaceae | Yes |

| Passiflora species | Passifloraceae | Yes |

| Artemisia species | Asteraceae | Not definitively confirmed |

| Eutrema japonicum | Brassicaceae | Related compounds present |

Table 2: Tissue-Specific Accumulation of this compound

| Plant Species | Tissue |

| Phalaenopsis hybrids | Flowers (Petals, Sepals, Lips) |

| Bryonia dioica | Leaves |

| Bryonia alba | Aerial Parts |

Table 3: Co-occurring Flavonoids with this compound

| Plant Species | Co-occurring Flavonoids |

| Phalaenopsis hybrids | Apigenin-6-C-ribosyl-7-O-glucoside |

| Bryonia alba | Lutonarin, Isoorientin, Isovitexin |

| Bryonia dioica | 6, 8 di-C-glucosyl apigenin |

| Passiflora species | Isoorientin, Luteolin, Vitexin, Quercetin, Kaempferol |

Isolation and Purification Methodologies for Apigenin 6 C Glucoside 7 O Glucoside

Extraction Techniques

The initial step in obtaining Apigenin-6-C-glucoside-7-O-glucoside from plant sources involves its extraction from the raw plant material. The choice of extraction method can significantly influence the yield and purity of the final product.

Traditional solvent-based extraction remains a widely used method for obtaining flavonoids like this compound. This approach relies on the principle of dissolving the target compound in a suitable solvent.

A common method for the extraction of saponarin (B1681443) from barley sprouts involves the use of aqueous ethanol. In one documented procedure, homogenized barley sprouts are mixed with 50% ethanol (v/v) and incubated at 35°C for 24 hours acs.orgnih.gov. The resulting supernatant, containing the dissolved saponarin, is then separated from the solid plant material by centrifugation acs.orgnih.gov. Another study on barley seedlings utilized 30% ethanol for extraction at a higher temperature of 90°C researchgate.net. The solid-to-liquid ratio was 1:20, and the extraction was performed three times for 2 hours, 2 hours, and 1 hour, respectively researchgate.net.

The selection of the solvent and extraction conditions is critical and is often optimized to maximize the yield of the target compound while minimizing the co-extraction of impurities.

| Plant Source | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|

| Barley Sprouts | 50% Ethanol (v/v) | 35°C | 24 hours | acs.orgnih.gov |

| Barley Seedlings | 30% Ethanol | 90°C | 3 extractions (2h, 2h, 1h) | researchgate.net |

To enhance extraction efficiency and reduce processing time and solvent consumption, advanced techniques such as Ultrasound-Assisted Extraction (UAE) are employed. UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, facilitating cell disruption and enhancing the release of intracellular compounds into the solvent mdpi.comnih.gov.

While specific studies detailing the UAE of this compound are limited, research on the extraction of other saponins provides valuable insights into the operational parameters. Key variables that are typically optimized in UAE include extraction time, temperature, ultrasound power, the ratio of solvent to plant material, and solvent concentration mdpi.comresearchgate.net. For instance, an efficient extraction of saponins from Hedera helix L. was achieved at 50°C for 60 minutes with an ultrasound amplitude of 40% and a plant material to solvent ratio of 1:20 (w/v) using 80% ethanol mdpi.comresearchgate.net. It has been demonstrated that UAE can be significantly more efficient than conventional extraction methods nih.gov. The lower temperatures used in UAE are also beneficial for the extraction of thermally sensitive compounds nih.gov.

Chromatographic Separation Strategies

Following extraction, the crude extract contains a mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound.

Column chromatography is a fundamental technique for the purification of natural products. The choice of stationary phase is crucial for achieving effective separation.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion chromatography medium that is also capable of partition chromatography, making it well-suited for the purification of flavonoids researchgate.net. It is often used as a final polishing step in purification protocols. In a typical application, a crude or partially purified extract is dissolved in a suitable solvent, such as methanol, and loaded onto a Sephadex LH-20 column. The column is then eluted with the same solvent, and fractions are collected. The separation is based on both the molecular size and the polarity of the compounds researchgate.net.

Resin-Based Chromatography: Macroporous resins are widely used for the separation and purification of saponins and other glycosides from plant extracts nih.gov. These resins function on the principle of adsorption, where the target compounds in the crude extract are adsorbed onto the resin bed. The process involves loading the aqueous extract onto the column, washing away impurities with deionized water, and then eluting the adsorbed compounds with an organic solvent, typically ethanol, at varying concentrations nih.gov. For instance, in the purification of other saponins, the column was washed with distilled water and then desorbed with different concentrations of ethanol (e.g., 20%, 30%, 40%, 50%, 60%, 70%, and 80%) to elute the target compounds nih.gov.

High-Performance Liquid Chromatography (HPLC) offers high resolution and is a powerful tool for the final purification of natural products. Preparative HPLC is used to isolate larger quantities of a specific compound.

A successful method for the preparative isolation of saponarin from barley seedlings has been developed using preparative HPLC. This method employed a SinoChrom ODS-AP column (300 × 30 mm i.d., 10 μm) with a mobile phase consisting of water (solvent A) and methanol (solvent B) researchgate.net. The elution was performed with a gradient, and the flow rate was maintained at 15 mL/min, with detection at 270 nm researchgate.net. This single-step separation yielded saponarin with a purity of over 98% researchgate.net.

| Parameter | Condition | Reference |

|---|---|---|

| Column | SinoChrom ODS-AP (300 × 30 mm i.d., 10 μm) | researchgate.net |

| Mobile Phase | A: H₂O, B: CH₃OH | researchgate.net |

| Gradient | 0–20 min, 40% B; 20–30 min, 40–60% B | researchgate.net |

| Flow Rate | 15 mL/min | researchgate.net |

| Detection | 270 nm | researchgate.net |

| Purity Achieved | >98% | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique. While analytical TLC is used to monitor the progress of purification, preparative TLC is employed to isolate small quantities of compounds nih.gov.

In preparative TLC, the sample is applied as a narrow band onto a thick layer of adsorbent (e.g., silica gel) on a glass or aluminum plate. The plate is then developed in a suitable solvent system. After development, the separated bands are visualized, typically under UV light. The band corresponding to the target compound is scraped off the plate, and the compound is then eluted from the adsorbent with a polar solvent rochester.edu. Although specific solvent systems for the preparative TLC of this compound are not extensively documented, typical solvent systems for saponins on normal-phase TLC include mixtures of chloroform, methanol, and water or n-butanol, water, and acetic acid researchgate.net.

Purity Assessment and Yield Optimization in Isolation Processes

The successful isolation of this compound necessitates rigorous methods for assessing its purity and systematic strategies for optimizing its yield from natural sources. The efficacy of the entire isolation process hinges on the precision of these analytical techniques and the careful manipulation of extraction and purification parameters.

Purity Assessment

Following isolation and purification, the identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques. These methods provide both qualitative and quantitative data, ensuring the final product is free from contaminants and correctly identified.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of isolated flavonoid glycosides. jmp.irijhsr.org The purity is determined by comparing the retention time of the isolated compound with that of a known standard under identical chromatographic conditions. A single, sharp peak at the expected retention time is indicative of high purity. jmp.ir Purity levels of up to 98% have been reported for similar flavonoid glycosides using HPLC analysis. nih.gov The selection of the column, mobile phase, and detector wavelength are critical parameters that are optimized for the specific compound.

Table 1: Example of HPLC Parameters for Analysis of Apigenin (B1666066) Glycosides

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724) and Water (often with 0.1% formic acid) |

| Flow Rate | Typically 0.3 - 1.0 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) Detector, often set around 230 nm or 340 nm |

| Column Temperature | Maintained at a constant temperature, e.g., 40°C |

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijhsr.org For this compound, LC-MS, particularly with a Quadrupole Time-of-Flight (Q-TOF) analyzer, can confirm the molecular formula by providing a highly accurate mass measurement. nih.govmassbank.eu The fragmentation pattern (MS/MS) helps in elucidating the structure by showing the loss of glucose units from the parent molecule. nih.gov For instance, the molecular formula for a related compound, apigenin-7-O-glucoside, was determined to be C21H20O10 based on its mass-to-charge ratio ([M-H]⁻ at m/z 431.1). nih.govnih.govscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation and purity confirmation of isolated compounds. jmp.irnih.govmdpi.comresearchgate.net Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectra provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts (δ), coupling constants (J), and signal integrations in the ¹H-NMR spectrum help to identify the protons on the apigenin backbone and the two distinct glucose moieties. mdpi.comresearchgate.net Similarly, the ¹³C-NMR spectrum shows characteristic signals for all 27 carbons in the this compound structure, confirming the points of glycosylation. researchgate.netresearchgate.net Spectra are compared with published data for structural verification. mdpi.comresearchgate.net

Table 2: Illustrative ¹H-NMR and ¹³C-NMR Spectral Data for an Apigenin Glycoside Structure

| Atom | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| Aglycone (Apigenin) | ||

| H-3 | 6.94 (s) | 104.4 |

| H-8 | 6.84 (d) | 95.5 |

| H-2', 6' | 8.04 (d) | 129.1 |

| H-3', 5' | 7.11 (d) | 115.3 |

| Sugar Moiety (Glucose) | ||

| H-1'' | 5.06 (d) | 100.3 |

| Other Sugar Protons | 3.16-3.75 (m) | 61.3 - 77.8 |

| Note: Data adapted from literature for Apigenin-7-O-glucoside for illustrative purposes. mdpi.com |

Yield Optimization

Ultrasound-Assisted Extraction (UAE): UAE is a modern and efficient technique used to enhance the extraction of flavonoids from plant matrices. The optimization of several parameters is key to maximizing the yield.

Solid-to-Liquid Ratio: The ratio of plant material to solvent significantly affects extraction efficiency. For a similar compound, apigenin-7-O-glucoside, the yield increased with the solvent volume, with an optimal ratio found to be 1:20 (g/mL). nih.govmdpi.com

Extraction Time: The duration of the ultrasound treatment is critical. A study on Chrysanthemum morifolium showed that the optimal extraction time for apigenin-7-O-glucoside was 35 minutes. nih.govmdpi.com

Temperature: Temperature can enhance solubility and diffusion rates. The yield of apigenin-7-O-glucoside was maximized at an extraction temperature of 50°C. nih.govmdpi.com

Ultrasound Power: The power of the ultrasound transducer impacts the cavitation effect, which disrupts plant cell walls to release the target compounds. An optimal power of 350 W was identified for the extraction of apigenin-7-O-glucoside. nih.govmdpi.com

By systematically optimizing these conditions, a significant increase in the yield of the target compound can be achieved. For example, under optimized UAE conditions, the yield of apigenin-7-O-glucoside from Chrysanthemum morifolium 'Huangju' reached up to 16.04 mg/g. nih.govmdpi.comresearchgate.net

Other Factors Influencing Yield: The yield of phenolic compounds is also dependent on factors such as the plant genotype, the specific tissue used (leaves, flowers, roots), the phenological stage at which the plant is harvested, and the geographic origin. researchgate.net Therefore, careful selection of the source material is a primary step in optimizing the yield.

Table 3: Summary of Optimized Extraction Parameters for Apigenin-7-O-glucoside

| Parameter | Optimized Value | Resulting Yield | Source Plant |

| Solid/Liquid Ratio | 1:20 g/mL | 16.04 mg/g | Chrysanthemum morifolium 'Huangju' |

| Extraction Time | 35 min | 16.04 mg/g | Chrysanthemum morifolium 'Huangju' |

| Temperature | 50 °C | 16.04 mg/g | Chrysanthemum morifolium 'Huangju' |

| Ultrasound Power | 350 W | 16.04 mg/g | Chrysanthemum morifolium 'Huangju' |

| Source: Data from studies on a structurally related compound. nih.govmdpi.comresearchgate.net |

By employing these advanced purity assessment techniques and carefully optimizing each step of the isolation process, high-purity this compound can be obtained in high yields for further research and application.

Structural Elucidation and Analytical Characterization of Apigenin 6 C Glucoside 7 O Glucoside

Spectroscopic Techniques in Structural Analysis

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the apigenin (B1666066) core. This includes a singlet for the H-3 proton, a singlet for the H-8 proton (as the C-6 position is substituted), and two sets of doublets for the A'A'-B'B' system of the B-ring protons (H-2'/H-6' and H-3'/H-5'). mdpi.com Additionally, two distinct anomeric proton signals (H-1'' and H-1''') from the two glucose units would be visible, typically as doublets in the region of δ 4.5-5.5 ppm. The large coupling constants (J ≈ 7-8 Hz) for these anomeric protons would confirm the β-configuration of the glycosidic linkages. jmb.or.kr The remaining sugar protons would appear as a complex multiplet region, typically between δ 3.2 and 4.0 ppm. mdpi.com

¹³C-NMR: The carbon NMR spectrum would display 27 distinct signals corresponding to the molecular formula C₂₇H₃₀O₁₅. Key signals would include those for the apigenin skeleton, such as the carbonyl carbon (C-4) around δ 182 ppm, and other aromatic carbons between δ 90 and 165 ppm. mdpi.com The presence of the C-glucoside at position 6 would cause a downfield shift for the C-6 signal and an upfield shift for the adjacent C-5 and C-7 signals compared to unsubstituted apigenin. Two anomeric carbon signals (C-1'' and C-1''') would be expected around δ 100-105 ppm for the O-linked glucose and δ 73-82 ppm for the C-linked glucose. jmb.or.krresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Apigenin-6-C-glucoside-7-O-glucoside based on related compounds.

| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Multiplicity / Coupling (J in Hz) |

|---|---|---|---|

| 2 | ~164 | - | - |

| 3 | ~103 | ~6.8 | s |

| 4 | ~182 | - | - |

| 5 | ~161 | - | - |

| 6 | ~109 | - | - |

| 7 | ~163 | - | - |

| 8 | ~95 | ~6.7 | s |

| 9 | ~157 | - | - |

| 10 | ~105 | - | - |

| 1' | ~122 | - | - |

| 2', 6' | ~129 | ~7.9 | d (J ≈ 8.8) |

| 3', 5' | ~116 | ~6.9 | d (J ≈ 8.8) |

| 4' | ~161 | - | - |

| 1'' (C-6 Glc) | ~74 | ~4.7 | d (J ≈ 9.8) |

| 1''' (O-7 Glc) | ~100 | ~5.1 | d (J ≈ 7.4) |

Note: These are approximate values based on literature for structurally similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of flavonoid glycosides through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used, which typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

For this compound (C₂₇H₃₀O₁₅, Molecular Weight: 594.5 g/mol ), high-resolution MS would detect an [M-H]⁻ ion at an m/z of approximately 593.15. nih.gov Tandem MS (MS/MS or MS²) experiments are crucial for distinguishing the C- and O-glycosidic linkages. The O-glycosidic bond is significantly weaker and cleaves preferentially. mdpi.com

The typical fragmentation pattern in negative ion mode would involve:

Initial loss of the O-linked glucose: A neutral loss of 162 Da (C₆H₁₀O₅) from the precursor ion [M-H]⁻ (m/z 593) results in a prominent fragment ion at m/z 431. This fragment corresponds to [Apigenin-6-C-glucoside - H]⁻, which is the ion for isovitexin. nih.govmdpi.com

Fragmentation of the C-linked glucose: The remaining C-glycosyl moiety on the m/z 431 fragment undergoes characteristic cross-ring cleavages. This results in fragment ions from neutral losses of 90 Da (⁰,³X₀⁻) and 120 Da (⁰,²X₀⁻), leading to signals at m/z 341 and m/z 311, respectively. nih.govresearchgate.net The ion at m/z 311 is often particularly intense. nih.gov

Table 2: Experimental MS/MS Fragmentation Data for this compound.

| Precursor Ion (m/z) | Ionization Mode | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|---|

| 593.15 | Negative ESI | 431.10 | 162 Da (C₆H₁₀O₅) | [M-H-Glc_O]⁻ (Isovitexin) |

| 341.06 | 162 + 90 Da | [M-H-Glc_O-90]⁻ | ||

| 311.06 | 162 + 120 Da | [M-H-Glc_O-120]⁻ |

Data sourced from public spectral databases. nih.gov

Chromatographic-Mass Spectrometric Integration for Identification (e.g., UPLC-MS/MS, HPLC-DAD-ESI-TQ-MS/MS)

The coupling of liquid chromatography with mass spectrometry is the definitive method for identifying specific flavonoids like this compound within complex mixtures, such as plant extracts. ipb.ptresearchgate.net

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems utilize a stationary phase (e.g., C18 column) and a mobile phase gradient (typically water and acetonitrile (B52724) with an acid modifier like formic acid) to separate compounds based on their polarity. nih.gov As the separated compounds elute from the column, they pass through a Diode-Array Detector (DAD), which records a UV-Vis spectrum. Flavones like apigenin have a characteristic spectrum that aids in their initial classification.

Following DAD, the eluent is introduced into the mass spectrometer's ion source (e.g., ESI). The mass spectrometer, whether a triple quadrupole (TQ) or a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF), then performs the analysis as described in the previous section. massbank.eu A TQ-MS can be operated in Multiple Reaction Monitoring (MRM) mode for highly sensitive and specific quantification by monitoring a specific transition, for example, m/z 593 → 431. nih.gov A QTOF-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of both the parent ion and its fragments. researchgate.net

The combination of retention time from the chromatography, the characteristic UV spectrum from the DAD, the accurate mass of the parent ion, and the specific fragmentation pattern from MS/MS provides a highly confident identification of the compound. ipb.pt

Confirmation of Glycosidic Linkages and Aglycone Structure

The definitive confirmation of the entire structure relies on integrating the data from various analytical techniques, primarily mass spectrometry.

Aglycone Confirmation: The apigenin aglycone is confirmed by the MS/MS fragmentation cascade. After the sequential loss of both sugar moieties (a 162 Da loss followed by fragmentation of the remaining C-glycoside), a product ion corresponding to the apigenin aglycone would be observed at m/z 269 [Apigenin - H]⁻. nih.gov

Confirmation of 7-O-Glycosidic Linkage: The presence of a labile O-glycosidic linkage is confirmed by the initial and predominant neutral loss of a 162 Da hexose (B10828440) unit from the parent ion (m/z 593 → 431) during MS/MS analysis. This cleavage is characteristic of O-glycosides, which are much more susceptible to dissociation under collision-induced energy than C-glycosidic bonds. mdpi.comsci-hub.se

Confirmation of 6-C-Glycosidic Linkage: The C-glycosidic bond's presence and position are confirmed by the fragmentation pattern of the m/z 431 ion. The C-C bond between the sugar and the aglycone is stable and does not typically cleave. Instead, the sugar ring itself fragments, yielding characteristic neutral losses of 120 Da and 90 Da. researchgate.netcsic.es This fragmentation pattern is the hallmark of a C-glycoside. The attachment at the C-6 position is generally inferred from chromatographic behavior and comparison with known standards or isomers, as 6-C and 8-C glycosides can sometimes be distinguished by the relative intensity of their fragment ions. nih.gov

This multi-faceted analytical approach, combining chromatography with multi-stage mass spectrometry, allows for the robust and unambiguous structural elucidation of complex molecules like this compound.

Biosynthesis and Biotransformation Pathways of Apigenin 6 C Glucoside 7 O Glucoside

General Flavonoid Biosynthetic Pathways (e.g., Phenylpropanoid Pathway)

The biosynthesis of the core apigenin (B1666066) structure originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.gov This pathway utilizes the amino acid L-phenylalanine, which is first converted to cinnamic acid in a reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.gov A series of subsequent enzymatic reactions, including hydroxylation and ligation with coenzyme A, produces 4-coumaroyl-CoA, a key intermediate. nih.govresearchgate.net

This intermediate then enters the flavonoid-specific pathway. The enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.net This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin. Finally, flavone (B191248) synthase (FNS) introduces a double bond into the C-ring of naringenin to yield the flavone aglycone, apigenin. researchgate.net This apigenin molecule serves as the foundational scaffold for subsequent glycosylation.

| Enzyme | Abbreviation | Function | Substrate → Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway. nih.gov | L-Phenylalanine → Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid. researchgate.net | Cinnamic acid → 4-Coumaric acid |

| 4-Coumarate CoA ligase | 4CL | Activates 4-coumaric acid. researchgate.net | 4-Coumaric acid → 4-Coumaroyl-CoA |

| Chalcone synthase | CHS | Forms the chalcone backbone. researchgate.net | 4-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin chalcone |

| Chalcone isomerase | CHI | Cyclizes the chalcone to a flavanone. researchgate.net | Naringenin chalcone → Naringenin |

| Flavone synthase | FNS | Creates the flavone structure. researchgate.net | Naringenin → Apigenin |

Glycosylation Mechanisms

Glycosylation is a critical modification step that enhances the stability and solubility of flavonoid aglycones. pjmonline.orgresearchgate.net The formation of Apigenin-6-C-glucoside-7-O-glucoside involves two distinct types of glycosylation events: C-glycosylation and O-glycosylation.

The first glycosylation step in the biosynthesis of this compound is C-glycosylation. This process involves the formation of a remarkably stable carbon-carbon (C-C) bond between the anomeric carbon of a sugar moiety (glucose, in this case) and a carbon atom of the flavonoid A-ring, typically at the C-6 or C-8 position. nih.govnih.gov Unlike O-glycosidic bonds, this C-C linkage is resistant to hydrolysis by acids and most glycosidase enzymes. nih.govnih.govnih.gov

The C-glycosylation of the apigenin backbone occurs via a C-glucosyltransferase, which attaches a glucose molecule to the C-6 position, yielding apigenin-6-C-glucoside, also known as isovitexin. Research suggests that the actual substrate for this reaction is not the flavone itself, but rather its 2-hydroxyflavanone precursor. nih.gov The enzyme catalyzes the C-glucosylation of the 2-hydroxyflavanone, which is then spontaneously or enzymatically dehydrated to form the stable flavone-6-C-glucoside. nih.govwhiterose.ac.uk

Following C-glycosylation, an O-glycosylation event occurs. This reaction involves the formation of an oxygen-glycosidic (O-glycosidic) bond between a sugar and a hydroxyl group on the flavonoid nucleus. nih.gov This type of glycosylation is generally considered a terminal step in flavonoid biosynthesis. oup.com The acidity and reactivity of the hydroxyl groups on the flavonoid ring influence the site of glycosylation, with the 7-OH group being one of the most reactive positions. frontiersin.orgnih.gov

In the synthesis of this compound, a UDP-glucosyltransferase catalyzes the transfer of a glucose molecule from an activated sugar donor (UDP-glucose) to the hydroxyl group at the C-7 position of the apigenin-6-C-glucoside intermediate.

The formation of this compound is a di-glycosylation process, resulting in a flavonoid decorated with two sugar units at different positions. This occurs through a sequential process where C-glycosylation at the C-6 position is followed by O-glycosylation at the C-7 position. whiterose.ac.uk The initial C-glycosylation creates the stable isovitexin intermediate, which then serves as the acceptor substrate for a subsequent O-glycosylation reaction. acs.org This ordered sequence of events highlights the specificity and coordination of the enzymatic machinery within the plant cell to produce complex flavonoid glycosides. Some enzymes are also capable of catalyzing successive C-glycosylation events to produce di-C-glycosides, though this is a different pathway. nih.govresearchgate.net

Enzymatic Catalysis and Glycosyltransferases

The precise attachment of sugar moieties to the apigenin core is orchestrated by a class of enzymes known as glycosyltransferases (GTs). These enzymes catalyze the transfer of a sugar from an activated donor molecule to a specific acceptor, in this case, the flavonoid. mdpi.com

The biosynthesis of this compound requires at least two different types of glycosyltransferases.

C-Glucosyltransferases (CGTs): These enzymes are responsible for the initial C-glycosylation step. CGTs belong to the Family 1 glycosyltransferases (GT1). nih.gov Specific CGTs that act on 2-hydroxyflavanone precursors have been identified and cloned from various plant species, including rice (Oryza sativa), wheat (Triticum aestivum), and buckwheat (Fagopyrum esculentum). nih.govnih.gov For example, enzymes identified in citrus plants, FcCGT and CuCGT, have been shown to utilize 2-hydroxyflavanones and their mono-C-glucosides as sugar acceptors to produce corresponding di-C-glucosides, demonstrating their role in complex glycosylation. researchgate.netnih.gov

UDP-Glucosyltransferases (UGTs): This large and diverse family of enzymes catalyzes the O-glycosylation step. nih.gov UGTs utilize UDP-sugars, such as UDP-glucose, as the activated sugar donor. oup.com Numerous UGT genes have been identified in plant genomes, with many showing specific activity towards different positions on the flavonoid ring. nih.govresearchgate.net For instance, studies in tea plants (Camellia sinensis) identified CsUGT75L12, which specifically transfers a glucose unit to the 7-OH position of flavonoids, and CsUGT79B28, which is involved in the second step of di-glycoside formation. acs.org Such enzymes are responsible for the final O-glucosylation of apigenin-6-C-glucoside to yield the target compound.

| Enzyme Name/Family | Source Plant | Glycosylation Type | Typical Substrate(s) | Reference |

|---|---|---|---|---|

| OsCGT | Rice (Oryza sativa) | C-Glucosylation | 2-Hydroxyflavanones | nih.gov |

| FeCGTa (UGT708C1) | Buckwheat (Fagopyrum esculentum) | C-Glucosylation | 2-Hydroxyflavanones, Dihydrochalcones | nih.gov |

| FcCGT (UGT708G1) | Kumquat (Fortunella crassifolia) | C-Glucosylation (mono- and di-) | 2-Hydroxyflavanones, Phloretin | researchgate.netnih.gov |

| CsUGT75L12 | Tea (Camellia sinensis) | 7-O-Glucosylation | Flavonoids (e.g., Naringenin) | acs.org |

| CitUGT72AZ4 | Citrus (Citrus clementina) | 4'-O-Glucosylation | Quercetin, Flavones | nih.gov |

| GmUGTs (e.g., UGT88E19) | Soybean (Glycine max) | O-Glycosylation | Flavonols, Isoflavones | nih.govresearchgate.net |

Role of UDP-Sugars in Glycosyl Transfer Reactions

The biosynthesis of complex flavonoid glycosides, including this compound, is fundamentally dependent on the availability of activated sugar donors known as UDP-sugars. acs.orgebi.ac.uk These molecules, such as UDP-glucose (UDP-Glc), UDP-xylose, and UDP-glucuronic acid, serve as the essential building blocks for glycosylation, a critical modification process that enhances the properties of flavonoids like apigenin. acs.orgnih.gov

The transfer of a sugar moiety from a UDP-sugar to a flavonoid aglycone is catalyzed by a large and diverse family of enzymes called UDP-glycosyltransferases (UGTs). nih.govnih.gov In plants, these enzymes typically belong to the GT1 family. nih.govnih.gov The reaction mechanism involves the UGT enzyme binding to both the UDP-sugar and the acceptor molecule (e.g., apigenin or an intermediate glucoside). The enzyme then facilitates the regio- and stereo-specific transfer of the sugar to a specific hydroxyl group on the flavonoid backbone. nih.gov

For the formation of this compound, this process occurs in sequential steps. First, a C-glycosidic bond is formed at the 6th position of the apigenin core, followed by an O-glycosylation at the 7th position. Each of these steps requires a specific UGT and a corresponding UDP-sugar donor, typically UDP-glucose. The concentration of UDP-sugars within the cell can directly influence the type and quantity of glycosides produced. nih.gov For instance, studies on the glucosylation of apigenin have shown that higher concentrations of UDP-glucose can favor the formation of di-glucosides over mono-glucosides. nih.gov The C-terminal region of UGTs contains a conserved sequence, often called the PSPG motif, which is responsible for binding the UDP-sugar donor, highlighting its central role in the catalytic process. frontiersin.org

Engineered Biosynthetic Systems for Flavone Glucosides

The industrial production of specific and complex flavonoid glycosides is often limited by low yields from plant extraction. nih.govnih.govresearchgate.netbohrium.com Consequently, significant research has focused on developing engineered biosynthetic systems, particularly using microbial hosts, to produce these valuable compounds in a more controlled and cost-effective manner. jmb.or.kr

Microbial Production of Apigenin Glycosides (e.g., in Corynebacterium glutamicum)

Corynebacterium glutamicum, a Gram-positive bacterium generally regarded as safe (GRAS), has emerged as an attractive microbial cell factory for the biosynthesis of apigenin glycosides. nih.govnih.govresearchgate.netbohrium.com Its versatility and non-endotoxin producing nature make it suitable for industrial-scale applications. nih.govnih.govresearchgate.netbohrium.com

A key strategy in engineering C. glutamicum involves the heterologous expression of a promiscuous glycosyltransferase capable of acting on the apigenin scaffold. nih.govnih.govresearchgate.netbohrium.com For example, the glycosyltransferase YdhE from Bacillus licheniformis has been successfully expressed in C. glutamicum for this purpose. nih.govresearchgate.net

However, simply introducing the glycosylating enzyme is often insufficient due to the limited availability of the essential UDP-glucose donor within the host cell. nih.govnih.govresearchgate.netbohrium.com To overcome this bottleneck, metabolic engineering approaches are employed to enhance the intracellular pool of UDP-glucose. This is achieved by overexpressing endogenous genes from C. glutamicum that are involved in the UDP-glucose synthesis pathway, such as galU1 (encoding UDP-glucose pyrophosphorylase) and pgm (encoding phosphoglucomutase). nih.govnih.govresearchgate.net By boosting the supply of this critical sugar donor, the efficiency of the glucosylation reaction is significantly increased, leading to higher yields of apigenin glucosides. nih.gov

Using such engineered strains, researchers have demonstrated the production of various apigenin glucosides, including mono- and di-glucoside derivatives. The production profile can even be controlled by altering fermentation conditions like temperature. nih.govnih.govresearchgate.netbohrium.com This whole-cell biocatalyst approach bypasses the need for expensive, externally supplied UDP-sugars, making the process more economically viable for large-scale production. nih.govnih.govresearchgate.netbohrium.com

**Table 1: Production of Apigenin Glucosides in Engineered Corynebacterium glutamicum*** *An interactive data table summarizing the yields of different apigenin glucosides produced by an engineered C. glutamicum strain under specific conditions. Data is based on findings from studies involving the expression of glycosyltransferase YdhE and overexpression of UDP-glucose synthesis genes.

| Product | Temperature (°C) | Incubation Time (h) | Substrate Conc. (mM) | Yield (mM) |

| Apigenin-4'-O-β-glucoside (APG1) | 25 | 40 | 5 | ~4.2 |

| Apigenin-7-O-β-glucoside (APG2) | 37 | 40 | 5 | ~0.6 |

| Apigenin-4',7-O-β-diglucoside (APG3) | 37 | 40 | 5 | ~1.7 |

| Apigenin-4',5-O-β-diglucoside (APG4) | 37 | 40 | 5 | ~2.1 |

Biocatalytic Approaches for Flavone Glucosylation

Biocatalytic approaches, which utilize isolated enzymes or whole-cell systems in vitro, offer a powerful alternative to chemical synthesis for producing flavone glucosides. acs.org These methods provide high specificity and avoid the use of harsh chemicals and protecting group strategies. nih.gov

One common biocatalytic strategy involves the use of UDP-glucosyltransferases, such as YjiC from Bacillus licheniformis, in an in vitro reaction system. nih.govnih.gov In this setup, the purified enzyme is combined with the apigenin substrate and the UDP-glucose sugar donor, allowing for the controlled synthesis of specific glucosides like apigenin-7-O-glucoside and apigenin-4',7-O-diglucoside. nih.govnih.gov This method allows for precise control over reaction parameters such as pH, temperature, and substrate concentrations to optimize product yields. nih.gov

While effective, a major limitation of in vitro systems that rely on UGTs is the high cost and instability of the required UDP-sugar co-substrate. nih.govnih.govresearchgate.netbohrium.com To address this, researchers have developed enzymatic cascade reactions or coupled-enzyme systems to regenerate UDP-glucose in situ. For example, sucrose synthase can be used to produce UDP-glucose from the inexpensive substrates sucrose and UDP. acs.org

Another emerging biocatalytic approach involves the use of glycoside hydrolases (GHs) operating in reverse or through transglycosylation. nih.gov These enzymes can transfer sugar moieties from cheap and abundant donors like sucrose or starch to flavonoid acceptors. nih.gov This strategy bypasses the need for nucleotide-activated sugars altogether, presenting a practical and cost-effective method for enhancing the glycodiversity of flavonoids. nih.gov The development of these biocatalytic systems is crucial for the scalable and sustainable production of complex compounds like this compound.

Mechanistic Investigations of Apigenin 6 C Glucoside 7 O Glucoside in Biological Systems in Vitro and Preclinical Models

Anti-inflammatory Modulations

The anti-inflammatory properties of Apigenin-6-C-glucoside-7-O-glucoside are attributed to its ability to interfere with critical inflammatory cascades. Studies on its core structure, Isovitexin, have demonstrated potent regulation of pro-inflammatory signaling pathways and the subsequent modulation of inflammatory mediators.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. nih.gov Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Isovitexin has been shown to effectively suppress the activation of the NF-κB pathway. nih.govmedchemexpress.com In in vitro studies using RAW 264.7 macrophage cells, pretreatment with Isovitexin blocked the LPS-induced phosphorylation and subsequent degradation of IκBα. nih.gov This action prevents the release and nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity. nih.govnih.gov The mechanism for this inhibition is linked to the suppression of upstream kinases, particularly JNK1/2. nih.govmedchemexpress.com By acting as a JNK1/2 inhibitor, Isovitexin prevents the downstream signaling that leads to NF-κB activation. nih.govmedchemexpress.com

Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathway Interactions

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are crucial signaling networks that govern cellular processes including inflammation. nih.govmdpi.com

MAPK Pathway: The MAPK family includes key kinases such as p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK). nih.govnih.gov In response to inflammatory stimuli like LPS, these kinases become phosphorylated and activated, leading to the expression of inflammatory genes. nih.gov Research has demonstrated that Isovitexin significantly inhibits the LPS-induced phosphorylation of all three major MAPKs—p38, JNK, and ERK1/2—in macrophage and T-cell models. nih.govnih.gov This deactivation of the MAPK signaling cascade is a key mechanism behind its anti-inflammatory effects. nih.gov

PI3K/Akt Pathway: The PI3K/Akt pathway is another critical regulator of inflammation and cell survival. mdpi.com Studies have identified this pathway as a target for Isovitexin. mdpi.com For instance, in models of acute liver injury, Isovitexin treatment led to the upregulation of PI3K and Akt expression. mdpi.com Furthermore, transcriptomic and metabolomic analyses have suggested that the PI3K/Akt signaling pathway is a primary regulatory process modulated by Isovitexin in the context of liver fibrosis. mdpi.com While direct studies on this compound are limited, a related compound, Apigenin-7-O-glucoside, has been shown to inhibit the PTEN/PI3K/AKT pathway in cancer cells, suggesting a common mechanism among apigenin (B1666066) glycosides. nih.gov

Table 1: Effect of Isovitexin on MAPK Pathway Phosphorylation in Con A-Activated T Cells

| Protein Kinase | Effect of Isovitexin Treatment | Model System | Source |

|---|---|---|---|

| p38 | Markedly reduced phosphorylation | Con A-activated T cells | nih.gov |

| JNK | Markedly reduced phosphorylation | Con A-activated T cells | nih.gov |

| ERK1/2 | Markedly reduced phosphorylation | Con A-activated T cells | nih.gov |

Cytokine Expression Modulation (e.g., TNF-α, IL-6, IL-1β)

The inhibition of the NF-κB and MAPK pathways by Isovitexin leads to a significant reduction in the production of key pro-inflammatory cytokines. nih.govmdpi.com Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central mediators of the inflammatory response, and their overproduction is associated with various inflammatory diseases. mdpi.commdpi.com

In vitro experiments have consistently shown that Isovitexin treatment considerably inhibits the LPS-induced production of TNF-α and IL-6 in RAW 264.7 macrophage cells. nih.govmedchemexpress.com Similarly, in preclinical models of acute lung injury, administration of Isovitexin resulted in dramatically decreased levels of TNF-α and IL-6 in lung tissue. nih.govmedchemexpress.com Further studies in T-cell mediated inflammation demonstrated that Isovitexin also suppresses the expression of other cytokines, including interferon-gamma (IFN-γ), IL-2, and IL-17A. frontiersin.orgresearchgate.net This broad-spectrum inhibition of pro-inflammatory cytokine production underscores its significant anti-inflammatory potential. frontiersin.orgresearchgate.net

Table 2: Modulation of Pro-inflammatory Cytokine Production by Isovitexin

| Cytokine | Observed Effect | Model System | Source |

|---|---|---|---|

| TNF-α | Significantly inhibited production/expression | LPS-induced RAW 264.7 cells; Mouse lymph nodes | nih.govfrontiersin.org |

| IL-6 | Significantly inhibited production | LPS-induced RAW 264.7 cells | nih.govmedchemexpress.com |

| IFN-γ | Inhibited expression | Mouse lymph nodes | frontiersin.org |

| IL-2 | Inhibited expression | Mouse lymph nodes | frontiersin.org |

| IL-17A | Inhibited expression | Mouse lymph nodes | frontiersin.org |

Antioxidant Activities and Redox Homeostasis

Flavonoids are well-regarded for their antioxidant properties, which can be exerted through various mechanisms, including direct radical scavenging and chelation of transition metal ions. researchgate.net

Metal Chelating Properties

Another mechanism by which flavonoids exert antioxidant effects is through the chelation of transition metal ions, such as iron (Fe) and copper (Cu). researchgate.netplos.org These metals can participate in Fenton-like reactions, generating highly reactive free radicals that cause oxidative damage to cells. researchgate.net By binding to these metal ions, flavonoids can form stable complexes, effectively inactivating their pro-oxidant potential. plos.orgmdpi.com The chemical structure of flavonoids, including the multiple hydroxyl groups and the carbonyl moiety found in apigenin derivatives, provides potential bidentate binding sites for metal chelation. plos.org Although this is a recognized antioxidant mechanism for flavonoids as a class, specific experimental studies detailing the metal chelating properties and complex formation of this compound are not extensively available. researchgate.netresearchgate.net

Amelioration of Oxidative Stress Markers

This compound, also known as Saponarin (B1681443), has been identified in preclinical studies as a compound with significant antioxidant properties. Research indicates its potential to mitigate oxidative and inflammatory disorders. researchgate.netresearchgate.netagetds.com The compound's biological functions include protecting against environmental stresses, which is partly attributed to its ability to regulate signaling pathways associated with antioxidant responses. researchgate.netagetds.com

In various studies, extracts containing Saponarin have demonstrated notable antioxidant and hydroxyl radical scavenging activities. nih.govnih.gov This activity suggests a capacity to neutralize reactive oxygen species (ROS), which are key contributors to cellular damage and the progression of various pathological conditions. The antioxidant effects of Saponarin are considered a key component of its pharmacological profile, contributing to its protective effects observed in different biological systems. researchgate.netresearchgate.netagetds.com For instance, Saponarin is implicated in the defense mechanisms of plants against abiotic stresses, which often involve the generation of oxidative stress. researchgate.netmdpi.com Its accumulation in plants is often stimulated by such stressors, highlighting its role as a protective antioxidant molecule. researchgate.net

Enzyme Regulation and Inhibition

This compound (Saponarin) has been characterized as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. nih.govnih.gov The inhibition of this enzyme can delay the absorption of glucose, a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov

In vitro studies have demonstrated that Saponarin exerts a mixed competitive inhibition on the activities of α-glucosidase enzymes like maltase and sucrase from different origins. nih.govnih.gov The inhibitory kinetics have been quantified, providing specific values for its potency. For intestinal maltase, the IC50 value was determined to be 48 mM, with a Ki value of 8 mM. nih.gov For intestinal sucrase, the IC50 value was 35 mM, with a Ki of 6 mM. nih.gov These findings establish Saponarin as a reversible inhibitor of key glycosidase enzymes. nih.govnih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound (Saponarin)

| Enzyme | Inhibition Type | IC50 Value (mM) | Inhibition Constant (Ki) (mM) | Source |

|---|---|---|---|---|

| Intestinal Maltase | Mixed Competitive | 48 | 8 | nih.gov |

| Intestinal Sucrase | Mixed Competitive | 35 | 6 | nih.gov |

Based on a review of the available in vitro and preclinical scientific literature, there are no specific studies detailing the inhibitory activity of this compound (Saponarin) against acetylcholinesterase or butyrylcholinesterase. While other types of saponins and flavonoids have been investigated for their cholinesterase-inhibiting properties, specific data for Saponarin is not present in the reviewed sources.

An examination of the current scientific literature from in vitro and preclinical models reveals no specific research assessing the direct effect of this compound (Saponarin) on tyrosinase activity. Although various flavonoids and other saponins have been evaluated as potential tyrosinase inhibitors, dedicated studies to determine the inhibitory capacity of Saponarin are not available in the reviewed literature. nih.govmdpi.comscisoc.or.th

Antiproliferative and Apoptosis-Inducing Effects (In Vitro Cancer Models)

A thorough review of published in vitro studies on cancer models indicates a lack of specific research focused on the modulation of cell cycle progression by this compound (Saponarin). While the broader class of saponins has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, nih.govnih.govmdpi.commdpi.com specific data detailing the mechanisms of Saponarin in modulating cell cycle-related proteins or causing cell cycle arrest in cancer cells are not available in the current scientific literature.

Induction of Apoptosis Mechanisms

This compound, also known as Saponarin, has been identified as a significant component in plant extracts that exhibit apoptosis-inducing capabilities in cancer cell lines. Research on aqueous extracts of Bryonia dioica, where this compound is the major flavonoid, has demonstrated a significant induction of apoptosis in BL41 Burkitt's lymphoma cells. bioon.com.cnmdpi.com

The mechanism of apoptosis appears to be mediated through the intrinsic mitochondrial pathway. bioon.com.cnmdpi.com Studies have shown that treatment with these extracts leads to a loss of mitochondrial membrane potential, a key event in the initiation of mitochondria-dependent apoptosis. mdpi.com This is followed by the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. mdpi.com The activation cascade culminates in the cleavage of crucial cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. mdpi.com Flow cytometry analysis of treated cells confirms apoptosis by identifying a sub-population of cells with hypodiploid DNA content. bioon.com.cn

Signaling Pathway Inhibition (e.g., STAT3, JAK/STAT, PI3K/Akt/mTOR)

The direct effects of isolated this compound on key signaling pathways such as STAT3, JAK/STAT, and PI3K/Akt/mTOR are an emerging area of research. However, studies on complex extracts containing this flavonoid provide insights into its potential role in pathway modulation.

Extracts from plants known to contain this compound have been shown to inhibit the PI3K/Akt signaling pathway. For instance, a polysaccharide from Dipsacus asper, a plant containing this flavonoid, was found to inhibit the viability of human osteosarcoma cells through the suppression of the PI3K/Akt signaling pathway. nih.gov Similarly, extracts of Bryonia, which also contains this compound, have been noted to inhibit the mTOR/PI3K/Akt signaling pathway in cancer cells. mdpi.comresearchgate.net In the context of inflammatory conditions, a traditional Tibetan medicine formulation containing Isovitexin-7-O-glucoside (Saponarin) was found to exert its therapeutic effects in rheumatoid arthritis by modulating pathways including the PI3K-Akt and JAK-STAT signaling pathways. researchgate.net An herbal formula containing the compound also demonstrated amelioration of ulcerative colitis-associated intestinal fibrosis, partially through the PI3K-Akt signaling pathway. nih.gov

While these findings are promising, it is important to note that these extracts contain a multitude of bioactive compounds. Therefore, the observed inhibition of these signaling pathways may result from the synergistic action of various components, and further research is required to delineate the specific contribution of this compound to these effects.

Antimicrobial Properties

Antibacterial Efficacy against Pathogenic Microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Klebsiella pneumoniae)

This compound, present in various plant extracts, has been associated with antibacterial activity against a range of pathogenic microorganisms. Extracts from the rhizomes and leaves of Iris pseudacorus, which contain Isovitexin-7-O-glucoside (Saponarin), have demonstrated antibacterial effects against several bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Enterococcus faecalis, and Klebsiella pneumoniae. sciencejournals.ru

Similarly, an extract from Tinospora cordifolia containing Saponarin was reported to have antibiotic effects against Staphylococcus aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. wordpress.com In a study on Dipsacus fullonum, which also contains this compound, the root extract exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, whereas the leaf extract did not show a significant effect. mdpi.com

The following table summarizes the antibacterial efficacy noted in plant extracts containing this compound against specific pathogenic microorganisms.

| Pathogenic Microorganism | Activity Observed | Source Plant / Extract (Containing this compound) | Citation |

|---|---|---|---|

| Escherichia coli | Activity Shown | Dipsacus fullonum (root extract), Iris pseudacorus, Tinospora cordifolia | sciencejournals.ruwordpress.commdpi.com |

| Pseudomonas aeruginosa | Activity Shown | Iris pseudacorus, Tinospora cordifolia | sciencejournals.ruwordpress.com |

| Staphylococcus aureus | Activity Shown | Dipsacus fullonum (root extract), Iris pseudacorus, Tinospora cordifolia | sciencejournals.ruwordpress.commdpi.com |

| Bacillus subtilis | Activity Shown | Iris pseudacorus, Tinospora cordifolia | sciencejournals.ruwordpress.com |

| Enterococcus faecalis | Activity Shown | Iris pseudacorus | sciencejournals.ru |

| Klebsiella pneumoniae | Activity Shown | Iris pseudacorus | sciencejournals.ru |

Proposed Mechanisms of Antimicrobial Action (e.g., Nucleic Acid Synthesis Suppression, Cytoplasmic Membrane Disruption, Energy Metabolism Modulation)

While this compound has been identified in extracts showing antibacterial efficacy, specific studies detailing its precise mechanism of action are limited in the available scientific literature. The antibacterial activity of flavonoids, as a class of compounds, is well-documented. mdpi.com It is proposed that this compound may share mechanisms common to other flavonoids. These general mechanisms include the disruption of the bacterial cytoplasmic membrane, suppression of nucleic acid synthesis, and modulation of energy metabolism. However, dedicated research is needed to confirm these proposed mechanisms specifically for this compound.

Cardioprotective Mechanisms (Preclinical Models)

Anti-Inflammatory and Anti-Oxidative Contributions to Cardioprotection

The cardioprotective effects of this compound are strongly linked to its anti-inflammatory and antioxidant properties. This compound has been identified as one of the key polyphenolic antioxidants in the fruit pulp of Musa balbisiana. nih.gov In a preclinical model, extracts from this fruit attenuated isoproterenol-induced cardiac hypertrophy in rats. nih.gov The protective mechanism was attributed to the inhibition of inflammation and oxidative stress, with this compound being highlighted as a potential contributor to this beneficial effect on cardiac health. nih.gov

The compound, also known as Saponarin, demonstrates considerable antioxidant action, which is a key component of cardioprotection. wordpress.comderpharmachemica.com Studies have also affirmed the anti-inflammatory properties of saponarin. nih.gov The intake of dietary polyphenols, including apigenin and its glycosides, has been associated with a decreased risk of cardiovascular disease, largely attributed to their anti-inflammatory and antioxidant activities. nih.gov These properties help to mitigate the cellular damage caused by reactive oxygen species and reduce the inflammatory processes that contribute to the pathophysiology of various cardiac conditions.

Modulation of Myocardial Injury Markers (e.g., CK-MB, LDH)

Scientific literature specifically investigating the direct effects of this compound (saponarin) on the myocardial injury markers creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) is not available in the reviewed preclinical studies. While the aglycone form, apigenin, and other apigenin derivatives have been studied for their cardioprotective effects mdpi.commdpi.comtandfonline.comsemanticscholar.org, data focusing solely on saponarin's modulation of these specific cardiac enzymes is absent.

Anti-Diabetic and Glucose Homeostasis Effects (Preclinical Models)

This compound (saponarin) has demonstrated notable anti-diabetic and glucose-regulating properties in several preclinical studies.

Blood Glucose Regulation and Insulin Production

Saponarin has been identified as a compound with significant hypoglycemic activity. In a preclinical study involving maltose-fed rats, oral administration of saponarin demonstrated a noteworthy blood glucose-lowering effect tandfonline.comtandfonline.com. This effect was observed at a dose range lower than that of the conventional α-glucosidase inhibitor, acarbose tandfonline.comtandfonline.com. The compound is thought to contribute to the anti-diabetic effects of plants like barley by suppressing postprandial blood glucose levels nih.govisnff-jfb.com.

Mechanistic studies in cell models have shown that saponarin can enhance cellular glucose uptake in human liver (HepG2) and muscle (TE671) cells isnff-jfb.comacs.orgresearchgate.net. This action is mediated by the regulation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis isnff-jfb.comacs.orgresearchgate.net. Furthermore, saponarin has been found to induce the translocation of glucose transporter 4 (GLUT4), a critical step in insulin-mediated glucose uptake into cells nih.gov. This suggests that saponarin may possess insulin-mimetic properties, helping to improve glucose utilization in peripheral tissues.

| Activity | Model | Observed Effect | Reference |

|---|---|---|---|

| Hypoglycemic Effect | Maltose-fed Sprague-Dawley Rats | Lowered blood glucose levels post-maltose challenge. | tandfonline.comtandfonline.com |

| Glucose Uptake | HepG2 & TE671 Cells | Increased cellular glucose uptake. | isnff-jfb.comacs.orgresearchgate.net |

| GLUT4 Translocation | Cell-based TIRFM Assay | Induced translocation of GLUT4 to the plasma membrane. | nih.gov |

Inhibition of Key Metabolic Enzymes

A primary mechanism for saponarin's anti-diabetic action is its ability to inhibit key carbohydrate-metabolizing enzymes. Studies have characterized saponarin as an inhibitor of α-glucosidase and sucrase tandfonline.comtandfonline.comisnff-jfb.com. By inhibiting these intestinal enzymes, saponarin can delay the breakdown and absorption of carbohydrates from the diet, thereby helping to control the sharp rise in blood glucose after a meal tandfonline.com. Research on its inhibitory kinetics revealed a mixed competitive inhibition pattern on the activities of α-glucosidase and sucrase tandfonline.comtandfonline.com.

Furthermore, saponarin influences enzymes involved in hepatic glucose production. In HepG2 liver cells, it was found to suppress gluconeogenesis (the synthesis of glucose) by activating AMPK isnff-jfb.comacs.orgmedchemexpress.com. The activation of AMPK by saponarin appears to be dependent on intracellular calcium and leads to a reduction in the gene expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) acs.orgmedchemexpress.com.

| Enzyme/Process | Effect | Mechanism | Reference |

|---|---|---|---|

| α-glucosidase | Inhibition | Mixed competitive inhibition | tandfonline.comtandfonline.com |

| Sucrase | Inhibition | Mixed competitive inhibition | tandfonline.comtandfonline.com |

| Gluconeogenesis (PEPCK, G6Pase) | Suppression | Activates AMPK in a calcium-dependent manner, reducing gene expression. | acs.orgmedchemexpress.com |

Hepatoprotective Activities (Preclinical Models)

Saponarin has demonstrated significant hepatoprotective effects in various preclinical models of liver injury, primarily attributed to its potent antioxidant properties.

Mitigation of Liver Injury Pathways

In both in vitro and in vivo models, saponarin has shown a protective effect against chemically induced liver damage, such as that caused by paracetamol nih.govnih.govsemanticscholar.orgresearchgate.net. In isolated rat hepatocytes, pre-treatment with saponarin significantly counteracted paracetamol-induced toxicity by increasing cell viability and reducing the leakage of lactate dehydrogenase (LDH), a marker of cell damage nih.govresearchgate.net.

The primary mechanism for this protection is the mitigation of oxidative stress nih.govmdpi.com. Saponarin pretreatment in rats with paracetamol-induced hepatotoxicity led to a significant decrease in lipid peroxidation, as measured by malondialdehyde (MDA) levels medchemexpress.comnih.govnih.gov. Concurrently, it bolstered the liver's antioxidant defense system by increasing levels of reduced glutathione (GSH) and the activity of antioxidant enzymes medchemexpress.comnih.gov. These biochemical improvements corresponded with favorable changes in liver histopathology nih.govnih.gov. The protective activity of saponarin was found to be comparable to that of silymarin, a well-known hepatoprotective agent nih.govnih.gov.

Lipid Metabolism Regulation

Beyond its antioxidant effects, saponarin also plays a role in regulating lipid metabolism within the liver, which is crucial for preventing conditions like non-alcoholic fatty liver disease (NAFLD), now termed metabolic dysfunction-associated steatotic liver disease (MASLD) mdpi.com. In cellular models (HepG2 hepatocytes and 3T3-L1 adipocytes), saponarin was shown to significantly inhibit the accumulation of triglycerides nih.gov.

The mechanism involves the modulation of key transcription factors that control lipid synthesis. Saponarin has been reported to inhibit the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and peroxisome proliferator-activated receptor-gamma (PPARγ), both of which are critical for lipogenesis nih.govpreprints.org. This inhibitory action is mediated through the activation of AMPK nih.gov. Activated AMPK promotes fatty acid β-oxidation (the breakdown of fats for energy) and reduces the synthesis of fatty acids and triglycerides, thereby preventing excessive lipid accumulation in liver cells nih.gov.

Neuroprotective Potentials (Preclinical Models)

This compound, a naturally occurring flavonoid also known as Schaftoside, has demonstrated notable neuroprotective properties in various preclinical studies. These investigations have begun to elucidate the molecular mechanisms through which this compound exerts its beneficial effects on the nervous system, particularly in the context of ischemic brain injury and neuroinflammation. The following sections detail the specific mechanistic insights gained from in vitro and in vivo preclinical models, focusing on its role in controlling redox imbalance and its impact on neuroinflammation and neuronal survival.

While direct and extensive studies on the specific mechanisms of Schaftoside in controlling redox imbalance within neural systems are still emerging, its established antioxidant properties provide a strong foundation for its neuroprotective effects nih.gov. Flavonoids, as a class of compounds, are well-known for their capacity to mitigate oxidative stress, a key contributor to neuronal damage in various neurological disorders.

In the context of neuroprotection, the antioxidant activity of Schaftoside is intrinsically linked to its anti-inflammatory effects. Oxidative stress and inflammation are closely intertwined pathological processes in the brain, where the overproduction of reactive oxygen species (ROS) can trigger inflammatory cascades, and inflammatory cells can, in turn, generate more ROS, creating a vicious cycle of neuronal damage.

The impact of this compound (Schaftoside) on neuroinflammation and neuronal survival has been more extensively investigated, with preclinical models of cerebral ischemia providing significant insights. These studies highlight the compound's ability to modulate inflammatory pathways and promote cell survival mechanisms.

In a mouse model of middle cerebral artery occlusion (MCAO), a common preclinical model for ischemic stroke, administration of Schaftoside was found to confer neuroprotection by promoting an anti-inflammatory phenotypic shift in microglia umw.edu.pl. This modulation of microglial activity is critical, as microglia can adopt both pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes, with the latter being associated with tissue repair and resolution of inflammation. Schaftoside was shown to restrain neuroinflammation and ameliorate cerebral ischemic injury, leading to reduced infarct size, alleviated brain edema, and improved neurological outcomes umw.edu.pl.

Further mechanistic studies in both in vivo and in vitro models of cerebral ischemia-reperfusion injury have revealed that Schaftoside's neuroprotective effects are mediated through the regulation of key signaling pathways. One such pathway is the AMPK/mTOR signaling cascade. In MCAO rats and in an oxygen-glucose deprivation/reperfusion (OGD/R) model using HT22 hippocampal neuronal cells, Schaftoside treatment was shown to enhance autophagy and reduce apoptosis and inflammation by activating the AMPK/mTOR pathway umw.edu.plnih.gov. This suggests that Schaftoside promotes neuronal survival by clearing damaged cellular components through autophagy and inhibiting programmed cell death.

The anti-inflammatory effects of Schaftoside have also been linked to the Toll-like receptor 4 (TLR4) signaling pathway. In a study using BV2 microglial cells subjected to OGD, Schaftoside was found to inhibit the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This effect was associated with the suppression of the TLR4/Myd88 signaling pathway.

The collective findings from these preclinical studies underscore the potential of this compound as a neuroprotective agent that acts by mitigating neuroinflammation and promoting neuronal survival in the face of ischemic insults.

Interactive Data Table: Effects of Schaftoside on Neuroinflammation and Neuronal Survival in Preclinical Models

| Model System | Key Findings | Regulated Pathways | Reference |

| Mouse Model of Middle Cerebral Artery Occlusion (MCAO) | Reduced infarct size, alleviated brain edema, improved neurological outcomes, promoted anti-inflammatory microglial polarization. | LncGm36/COP1 | umw.edu.pl |

| MCAO Rats and OGD/R in HT22 Cells | Attenuated cerebral ischemia-reperfusion injury, blocked apoptosis and inflammation, enhanced autophagy. | AMPK/mTOR | umw.edu.plnih.gov |

| OGD in BV2 Microglia Cells | Inhibited mRNA and protein expression of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | TLR4/Myd88 | |

| Mice with Depression Models (CUMS and LPS) | Alleviated depression- and anxiety-like behaviors, lowered IL-1β, IL-6, and TNF-α levels in serum and hippocampus. | Neuroinflammatory processes | nih.gov |

Structure Activity Relationship Sar Studies of Apigenin Glycosides

Influence of Glycosylation Position and Sugar Moieties on Bioactivity

Glycosylation, the attachment of sugar moieties to the apigenin (B1666066) core, significantly impacts the molecule's physicochemical properties and, consequently, its biological effects. The position of glycosylation and the nature of the sugar itself are critical determinants of bioactivity.

Comparison of C-Glycosylation versus O-Glycosylation

The linkage of a sugar moiety to the flavonoid aglycone can occur through an oxygen atom (O-glycosylation) or a carbon atom (C-glycosylation). This fundamental difference in bonding has profound implications for the molecule's stability and bioactivity.

In Apigenin-6-C-glucoside-7-O-glucoside, both types of linkages are present. The glucose at position 6 is attached via a carbon-carbon (C-C) bond, while the glucose at position 7 is linked through a carbon-oxygen (C-O) bond. C-glycosidic bonds are generally more stable and resistant to enzymatic and acidic hydrolysis compared to O-glycosidic bonds. This increased stability of C-glycosides can lead to different pharmacokinetic profiles, potentially allowing them to persist longer in biological systems. researchgate.netnih.gov

While glycosylation, in general, can sometimes decrease the antioxidant activity of a flavonoid compared to its aglycone by occupying free hydroxyl groups, it enhances the molecule's stability and water solubility. nih.gov The comparison of antioxidant activity between C- and O-glycosides has yielded varied results depending on the specific assay. For instance, in some antioxidant assays like the ABTS and FRAP assays, C-glycosides have demonstrated significantly higher activity than O-glycosides. nih.gov Conversely, O-glycosylation has been observed to reduce bioactivity in many in vitro studies, though this effect may differ in vivo where glycosides can exhibit similar or even enhanced activity compared to their aglycones. researchgate.net The presence of a sugar substituent can introduce steric hindrance, which may alter the planarity of the flavonoid structure and its ability to delocalize electrons, thereby affecting its antioxidant capacity. mdpi.com

| Feature | C-Glycosylation | O-Glycosylation | Reference |

|---|---|---|---|

| Bond Type | Carbon-Carbon (C-C) | Carbon-Oxygen (C-O) | nih.gov |

| Stability | Higher resistance to acid and enzymatic hydrolysis | More susceptible to hydrolysis | researchgate.net |

| Antioxidant Activity | Can be higher than O-glycosides in certain assays (e.g., ABTS, FRAP) | Often lower than the aglycone in vitro | nih.govresearchgate.net |

| Bioavailability | Different pharmacokinetic profile due to higher stability | Can be readily hydrolyzed to the aglycone | researchgate.netnih.gov |

Impact of Specific Sugar Type (e.g., Glucose, Ribose, Deoxyhexose)

The type of sugar moiety attached to the apigenin backbone also plays a role in modulating its biological activity. Different sugars, such as glucose, rhamnose, or xylose, can alter the steric and electronic properties of the entire molecule. mdpi.com The addition of sugar moieties generally increases the water solubility and stability of the apigenin aglycone. nih.gov

For example, studies on various flavonoid glycosides have shown that the number and position of the sugar units are critical for their inhibitory activity against certain enzymes. nih.gov While specific comparative studies on this compound with other sugar variants are limited, general principles from flavonoid research suggest that even subtle changes in the sugar component can lead to significant differences in biological effects. The chirality and conformational flexibility of the sugar can influence how the molecule interacts with biological targets like enzymes and receptors. researchgate.net The presence of sugar moieties is known to be vital for the biological activity of many natural product-based therapeutics. nih.gov

Role of Hydroxyl Substitutions on Flavone (B191248) B-Ring in Activity Modulation

The pattern of hydroxyl (-OH) substitutions on the B-ring of the flavone structure is a major determinant of its biological, particularly antioxidant, activity. The number and position of these hydroxyl groups influence the molecule's ability to scavenge free radicals and chelate metal ions. mdpi.com

Apigenin possesses a single hydroxyl group on its B-ring at the 4' position. In contrast, the flavonoid luteolin (B72000) has two hydroxyl groups on its B-ring (at the 3' and 4' positions). Studies have consistently shown that luteolin and its glycosylated derivatives exhibit higher antioxidant activity than apigenin and its corresponding glycosides. mdpi.com This enhanced activity is attributed to the ortho-dihydroxyl groups on the B-ring of luteolin, which provide a more favorable configuration for electron delocalization and radical stabilization. mdpi.com

Therefore, it can be inferred that modifying the B-ring of this compound by introducing an additional hydroxyl group at the 3' position to create a luteolin-like structure would likely enhance its antioxidant and other related biological activities.

| Flavonoid Aglycone | B-Ring Hydroxylation Pattern | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| Apigenin | 4'-OH | Lower | mdpi.com |

| Luteolin | 3',4'-diOH | Higher | mdpi.com |

Conformational Dynamics and Biological Interaction Affinity (e.g., Estrogen Receptor Alpha Binding)

The three-dimensional conformation of apigenin glycosides is crucial for their interaction with biological targets, such as receptors and enzymes. The attachment of bulky sugar groups can significantly alter the molecule's shape and flexibility, thereby affecting its binding affinity and specificity.

Apigenin and its glycosides have been identified as phytoestrogens, compounds that can bind to estrogen receptors (ERs). Molecular docking studies have explored the interaction of apigenin derivatives with Estrogen Receptor Alpha (ERα). For instance, a study on a related compound, apigenin-7-O-rhamnosyl-6-C-glucoside, revealed its binding mode within the ERα active site. The interactions were found to be with key amino acid residues such as Arg394, Glu353, and His524, which are also involved in the binding of the endogenous ligand, 17β-estradiol. researchgate.net